2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride
Overview
Description
2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is a heterocyclic compound that contains both pyrazine and piperazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which include 2-chloro-3-(piperazin-1-yl)pyrazine hydrochloride, have a wide range of biological activities and are employed in various drugs . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Piperazine derivatives are known to interact with their targets, leading to changes in cellular function .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
It is known that piperazine derivatives can have a variety of effects at the molecular and cellular level due to their wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride typically involves the reaction of 2-chloropyrazine with piperazine under controlled conditions. One common method includes:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines, which are then deprotected and cyclized to yield the desired compound.
Intermolecular cycloaddition of alkynes bearing amino groups: This method involves the cycloaddition of alkynes with amino groups to form the piperazine ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Catalysts such as palladium and copper can facilitate cyclization reactions.
Major Products Formed
Substituted pyrazines: Substitution reactions can yield various substituted pyrazines depending on the nucleophile used.
Cyclized heterocycles: Cyclization reactions can produce a range of heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: This compound is used in the development of new drugs due to its potential biological activities, such as antimicrobial and antitumor properties.
Biological Studies: It is used in studies to understand the mechanisms of action of various biological pathways and targets.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and exhibit similar biological activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrazine ring structure and are known for their antimicrobial and antitumor activities.
Uniqueness
2-Chloro-3-(piperazin-1-yl)pyrazine hydrochloride is unique due to the presence of both pyrazine and piperazine rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-3-piperazin-1-ylpyrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-8(12-2-1-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUDATPZGUJRMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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